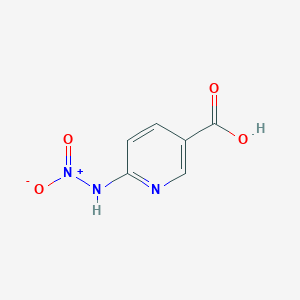

6-(Nitroamino)-3-pyridinecarboxylic acid

Description

Properties

IUPAC Name |

6-nitramidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c10-6(11)4-1-2-5(7-3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWPHLJCNRCENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

applications of 6-(Nitroamino)-3-pyridinecarboxylic acid in medicinal chemistry

Application Note: 6-(Nitroamino)-3-pyridinecarboxylic acid in Medicinal Chemistry

Executive Summary

This compound (CAS: 958815-11-7), often referred to as 6-nitroaminonicotinic acid, represents a critical kinetic intermediate in the synthesis of nitrogen-rich heterocyclic scaffolds. While rarely isolated in final drug formulations due to the inherent reactivity of the N-nitroamine functionality, it serves as the essential mechanistic gateway to 6-amino-5-nitronicotinic acid .

This rearranged product is a "privileged structure" in medicinal chemistry, functioning as the primary precursor for imidazo[4,5-b]pyridines —a scaffold ubiquitous in kinase inhibitors, antiviral agents (HCV), and GABAergic modulators. This guide details the generation, rearrangement, and downstream application of this molecule to synthesize bioactive heterocycles.[1][2]

Chemical Identity & Mechanism

-

Compound: this compound

-

Structure: A pyridine ring substituted with a carboxylic acid at C3 and a nitroamino group (

) at C6. -

Reactivity Profile: The compound is an N-nitro species. Under acidic conditions, it undergoes an intramolecular Bamberger-type rearrangement , migrating the nitro group from the exocyclic nitrogen to the thermodynamically stable C5 position (ortho to the amine, meta to the acid).

Mechanism of Action (Synthetic):

-

Generation: Electrophilic attack of nitronium ion (

) on the exocyclic amine of 6-aminonicotinic acid. -

Rearrangement: Acid-catalyzed migration of the nitro group to the C5 position.

-

Utility: The resulting ortho-nitroaniline motif allows for reduction to a vicinal diamine, enabling the closure of an imidazole ring.

Protocol A: Synthesis & Rearrangement

Objective: To generate this compound in situ and drive its rearrangement to the stable building block 6-amino-5-nitronicotinic acid.

Materials:

-

6-Aminonicotinic acid (1.0 eq)

-

Sulfuric acid (

), conc. (Solvent/Catalyst)[1][3][4] -

Nitric acid (

), fuming (1.1 eq) -

Ice/Water bath

Experimental Workflow:

-

Dissolution (Step 1):

-

Charge a chemically resistant reactor with concentrated

(5 mL per gram of substrate). -

Cool to 0–5 °C .

-

Slowly add 6-aminonicotinic acid in portions, maintaining internal temperature

. Note: Exothermic dissolution.

-

-

Nitration (Formation of the Nitroamine):

-

Cool the mixture to -5 °C .

-

Add fuming

dropwise over 30 minutes. -

Critical Observation: At this low temperature, the kinetic product This compound is the dominant species. Isolation at this stage is possible by quenching in ice, but typically avoided due to stability concerns.

-

-

Rearrangement (The "Application" Step):

-

Workup:

-

Pour the reaction mixture onto crushed ice (10x volume).

-

Adjust pH to ~3.0 with NaOH (aq) or Sodium Acetate to precipitate the product.

-

Filter the yellow solid (6-amino-5-nitronicotinic acid).

-

Data Validation:

| Parameter | Kinetic Product (Nitroamine) | Thermodynamic Product (C-Nitro) |

|---|---|---|

| Structure | Pyridine-3-COOH, 6-NH-NO2 | Pyridine-3-COOH, 5-NO2, 6-NH2 |

| Stability | Low (Reverts or degrades) | High (Stable solid) |

| Color | Colorless/Pale | Yellow/Orange |

| Key NMR Signal | Broad NH (acidic) | Distinct aromatic protons (singlets) |[3][6]

Protocol B: Downstream Application (Imidazo[4,5-b]pyridine Synthesis)

Context: This protocol demonstrates the primary medicinal chemistry application: converting the rearranged scaffold into a drug-like heterocycle.

Step 1: Reduction to Diamine

-

Suspend 6-amino-5-nitronicotinic acid in Methanol/THF.

-

Add Pd/C (10% w/w) and stir under

atmosphere (balloon) for 4 hours. -

Filter catalyst. The filtrate contains 5,6-diaminonicotinic acid .

Step 2: Cyclization to Imidazo[4,5-b]pyridine

-

Dissolve the crude diamine in Triethyl Orthoformate (TEOF) or Formic Acid.

-

Reflux for 3 hours.

-

Concentrate and recrystallize.

-

Product: Imidazo[4,5-b]pyridine-6-carboxylic acid.

Pathway Visualization

Caption: The synthetic pathway illustrating the role of this compound as the transient intermediate enabling the synthesis of the Imidazo[4,5-b]pyridine scaffold.

Medicinal Chemistry Applications

The Imidazo[4,5-b]pyridine scaffold, derived directly from this pathway, is utilized in:

-

Antivirals (HCV NS5B Inhibitors):

-

Derivatives of imidazo[4,5-b]pyridine-6-carboxylic acid serve as templates for RNA-dependent RNA polymerase inhibitors. The C6-acid allows for amide coupling to solubilizing tails.

-

-

Kinase Inhibitors (VEGFR/EGFR):

-

The "hinge-binding" motif of the imidazopyridine mimics the adenine ring of ATP. The 6-position (derived from the topic molecule) is the vector for accessing the solvent-exposed region of the kinase pocket.

-

-

GABA-A Agonists:

-

Structural analogues are investigated for anxiolytic properties without the sedative side effects of benzodiazepines.

-

References

-

Synthesis of Pyridine Carboxylic Acids: Palm, D., et al. "Synthesis and decarboxylation of pyridine carboxylic acids." Journal of Organic Chemistry, 1967. Link

-

Imidazo[4,5-b]pyridine Scaffolds: Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation."[1] Organic Letters, 2012.[1] Link

-

Nitration Mechanism: "Nitration - Aromatic and Heterocyclic." Wikipedia / Khan Academy Educational Resources. Link

-

Medicinal Chemistry of 6-Amino-5-nitronicotinic acid: Benchchem Application Note, "6-Amino-5-nitronicotinic acid medicinal chemistry applications." Link

Sources

- 1. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]

- 5. Khan Academy [khanacademy.org]

- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]

Troubleshooting & Optimization

optimization of reaction conditions for pyridinecarboxylic acid synthesis

Technical Support Guide: Optimization of Pyridinecarboxylic Acid Synthesis

Introduction

This guide addresses the synthesis of pyridinecarboxylic acids (Picolinic, Nicotinic, and Isonicotinic acids) via the oxidation of alkylpyridines.[1] While industrial scales often utilize vapor-phase ammoxidation (e.g., Lonza or Jubilant processes), research and pilot-scale operations frequently rely on liquid-phase catalytic oxidation or electrochemical methods due to milder conditions and equipment availability.[2]

This document treats the reaction as a system of competing kinetics: the desired oxidation of the methyl group versus the fatal decarboxylation of the pyridine ring.

Module 1: Liquid-Phase Catalytic Oxidation (Co/Mn/Br System)

Target Audience: Researchers scaling up from gram to kilogram using autoclave systems.[2]

The "Amoco-type" oxidation (using Co/Mn acetates with a Bromide promoter in Acetic Acid) is the gold standard for laboratory optimization.

Troubleshooting & FAQs

Q1: My yield is stalling at ~60%, and I see a significant amount of tar. What is happening? Diagnosis: This is likely "electron starvation" of the catalyst or solvent burning.[2] Root Cause:

-

Bromide Depletion: The bromide promoter is volatile (as alkyl bromide or Br2).[2] If it escapes, the Co(III) species cannot regenerate efficiently, stopping the radical chain.

-

Solvent Oxidation: If the substrate concentration is too low, the radical species will attack the acetic acid solvent, creating tars. Solution:

-

Protocol Adjustment: Maintain a semi-continuous addition of the bromide source (e.g., NaBr or HBr) rather than a single bolus charge.

-

Temperature Check: Do not exceed 210°C. Above this, the acetic acid solvent degrades rapidly.[2]

Q2: The reaction initiates but then "dies" (induction period issues).

Diagnosis: The catalyst is stuck in the Co(II) resting state.

Solution: Add a radical initiator (e.g., dilute H2O2 or zirconium acetate) to kickstart the Co(II)

Q3: I am losing product during workup. Where is it? Diagnosis: Decarboxylation.[2][3] Root Cause: Pyridinecarboxylic acids are zwitterionic.[2] At high temperatures (>150°C) without pressure, particularly the 2-isomer (Picolinic acid), they undergo Hammick-type decarboxylation to form pyridine. Solution: Never distill the solvent to dryness at high heat.[2] Use vacuum concentration at <60°C or precipitate via isoelectric point (see Module 3).[2]

Optimized Protocol: Co/Mn/Br Oxidation of 3-Picoline

-

Substrate: 3-Methylpyridine (1.0 eq)

-

Catalyst: Co(OAc)2 (0.05 eq), Mn(OAc)2 (0.01 eq)

-

Promoter: NaBr (0.02 eq)[2]

-

Solvent: Glacial Acetic Acid (5-10 volumes)

-

Conditions: 10-20 bar Air/O2, 160°C.

Workflow Visualization (Catalytic Cycle & Failure Points)

Caption: Figure 1. Radical chain mechanism for alkylpyridine oxidation. Note the critical role of Br• in H-abstraction and the thermal risk of decarboxylation at the product stage.

Module 2: Electrochemical Synthesis (Green Chemistry)

Target Audience: Researchers looking for metal-free or low-waste alternatives.[2]

Electrochemical oxidation avoids hazardous oxidants (HNO3, KMnO4) and operates at ambient pressure, significantly reducing decarboxylation risks.

Troubleshooting & FAQs

Q1: My anode is fouling (passivation) after 30 minutes. Diagnosis: Polymerization of radical intermediates on the electrode surface. Solution:

-

Solvent Change: Switch from pure aqueous acid to a mixed system (e.g., H2O/Acetonitrile or H2O/t-BuOH).[2]

-

Polarity Reversal: Implement a pulse sequence where the polarity flips for 1 second every minute to "clean" the electrode.[2]

Q2: Low Current Efficiency (<40%). Diagnosis: Oxygen Evolution Reaction (OER) is competing with your substrate oxidation.[2] Solution: Use a mediator. Direct oxidation requires high overpotential.[2] Adding Potassium Iodide (KI) or TEMPO allows the electrode to oxidize the mediator, which then chemically oxidizes the substrate in bulk solution.

Protocol: KI-Mediated Anodic Oxidation

-

Cell: Undivided cell with Graphite Anode and Stainless Steel Cathode.[2]

-

Electrolyte: 0.1 M Na2SO4 + 0.2 eq KI (Mediator).

-

Substrate: 3-Methylpyridine (0.5 M) in Water/Acetonitrile (1:1).

-

Conditions: Constant current (10-20 mA/cm²), Room Temperature.

-

Monitoring: Monitor pH. As acid forms, pH drops.[2] Maintain pH > 4 using NaOH to prevent protonation of the pyridine nitrogen, which deactivates the ring toward oxidation.

Module 3: Downstream Processing (Purification)

Target Audience: All users.[2] This is the most common bottleneck.

Pyridinecarboxylic acids are amphoteric (zwitterionic).[2] They are soluble in strong acid (cationic form) and strong base (anionic form) but have minimum solubility at their Isoelectric Point (pI) .[2]

Critical Data: Isoelectric Points

| Isomer | Common Name | pKa1 (COOH) | pKa2 (NH+) | Isoelectric Point (pI) | Solubility at pI (g/100mL) |

| 2-isomer | Picolinic Acid | 1.01 | 5.32 | 3.16 | ~0.4 (High Sol.) |

| 3-isomer | Nicotinic Acid | 2.07 | 4.85 | 3.46 | ~1.5 (Mod.[2] Sol.) |

| 4-isomer | Isonicotinic Acid | 1.77 | 4.90 | 3.33 | ~0.3 (Low Sol.) |

Note: The 2-isomer (Picolinic) is significantly more soluble in water than the others due to its dipole moment, making pI precipitation less effective (yield loss to mother liquor).

Troubleshooting & FAQs

Q1: I adjusted the pH to 3.5, but nothing precipitated (specifically for Picolinic acid). Diagnosis: Picolinic acid is too soluble in water, even at its pI. Solution:

-

Concentration: Evaporate the reaction mixture to 20% of original volume before pH adjustment.

-

Copper Chelation: Add Cu(OAc)2.[2] Picolinic acid forms a highly insoluble 2:1 complex with Copper(II).[2] Filter the blue solid, then release the free acid using H2S or a cation exchange resin.

Q2: The product is colored (yellow/brown). Diagnosis: Traces of unreacted aldehyde or polymerized byproducts.[2] Solution: Dissolve the crude acid in 1M NaOH (forms the sodium salt), treat with activated carbon at 60°C for 30 mins, filter, and then re-acidify to the pI.

Purification Logic Tree

Caption: Figure 2. Purification strategy distinguishing between the soluble 2-isomer and the precipitable 3/4-isomers.

References

-

Dunn, G. E., et al. (1972).[3] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[3] Link[3]

-

Liao, L., et al. (2023).[2][4] "Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations." Nature, 617, 724–729. Link

-

Shimizu, A., et al. (2019).[2] "Electrochemical Synthesis of Pyridinecarboxylic Acids." Organic Process Research & Development. (General reference for electrochemical parameters).

-

Vorobyev, P. B., et al. (2017). "Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid." Journal of the Serbian Chemical Society, 82(7). Link

-

Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158.[2] (The authoritative source on Co/Mn/Br "Amoco" kinetics).[2]

Sources

Technical Support Center: HPLC Separation of Pyridinecarboxylic Acid Isomers

Ticket ID: PCA-ISO-SEP-001

Status: Open

Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Separating pyridinecarboxylic acid (PCA) isomers—Picolinic acid (2-PCA) , Nicotinic acid (3-PCA) , and Isonicotinic acid (4-PCA) —is a classic chromatographic challenge.[1] These compounds are structural isomers with identical molecular weights (123.11 g/mol ) and amphoteric (zwitterionic) properties.[1]

Standard C18 Reversed-Phase (RP) methods often fail because these polar analytes elute near the void volume (

This guide provides a tiered approach to method development, moving from robust Ion-Pair Chromatography (IPC) to modern Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically tailored for drug development workflows.

Part 1: The Analytes & The Challenge

Before selecting a column, you must understand the ionization states of your analytes. Small shifts in pH drastically alter retention behavior.[1]

Table 1: Physicochemical Properties of PCA Isomers

| Isomer | Common Name | Position | pKa1 (Pyridine N) | pKa2 (Carboxyl) | Separation Challenge |

| 2-PCA | Picolinic Acid | Ortho | 1.01 | 5.39 | Chelation effects; often tails due to metal impurities. |

| 3-PCA | Nicotinic Acid (Niacin) | Meta | 2.07 | 4.81 | Elutes between 2-PCA and 4-PCA; critical resolution pair.[1] |

| 4-PCA | Isonicotinic Acid | Para | 1.84 | 4.96 | Similar pKa to 3-PCA; hardest to resolve from Nicotinic acid.[1] |

Scientist's Note: At neutral pH (~7.0), these molecules exist as zwitterions (negative charge on carboxyl, positive on nitrogen) or anions. This charge repulsion prevents retention on standard C18 ligands.[1] You must either suppress ionization (Low pH), pair the ions (IPC), or use a polar stationary phase (HILIC).

Part 2: Method Selection Strategy

Do not default to C18. Use this decision matrix to select the correct mode based on your detection method and sample matrix.

Figure 1: Decision tree for selecting the optimal chromatographic mode. MS detection necessitates HILIC to avoid non-volatile ion-pairing agents.[1]

Part 3: Validated Experimental Protocols

Method A: The "Gold Standard" for UV Detection (Ion-Pairing)

Best for: QC labs, purity analysis, and non-MS applications where resolution is king.

Theory: We use an ion-pairing reagent (Sodium Octanesulfonate) to create a transient neutral complex with the positively charged pyridine ring, allowing it to retain on the hydrophobic C18 chain.

-

Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Sodium 1-Octanesulfonate (SOS) + 0.1% Triethylamine (TEA) in Water.[1] Adjust pH to 2.5 with Phosphoric Acid.[1][2]

-

Isocratic Method: 90% A / 10% B.[1]

-

Temperature: 30°C.

-

Detection: UV @ 260 nm.[1]

Why this works:

-

pH 2.5: Ensures the carboxyl group is protonated (neutral, -COOH) and the nitrogen is protonated (positive, -NH+).

-

SOS: The sulfonate group binds the -NH+, creating a hydrophobic "tail" that interacts with the C18 phase.

-

TEA: Acts as a "sacrificial base" to block residual silanols on the silica surface, preventing peak tailing.[1][2][3]

Method B: The LC-MS Compatible Approach (HILIC)

Best for: PK studies, trace analysis, and biological matrices.

Theory: HILIC uses a water layer adsorbed to a polar surface to partition polar analytes.[1] It provides higher sensitivity for MS because the high organic content aids desolvation in the source.

-

Column: Amide-bonded phase (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

-

Gradient:

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Solvent: 90% ACN (Critical: Sample must be in high organic solvent to prevent peak distortion).[1]

Part 4: Troubleshooting & FAQs

Q1: My peaks are tailing severely (Tailing Factor > 2.0). Why?

Diagnosis: This is "Silanol Activity."[1] The pyridine nitrogen is interacting with acidic silanol groups (Si-OH) on the silica support, causing secondary retention.[3] Corrective Actions:

-

Add a Silanol Blocker: If using Method A, ensure 0.1% Triethylamine (TEA) is in the buffer.[1]

-

Check pH: Ensure pH is < 3.0. At pH > 4, silanols deprotonate (Si-O⁻), attracting the cationic pyridine ring strongly.

-

Switch Columns: Move to a "Hybrid Particle" column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer surface silanols.[1]

Q2: 3-PCA and 4-PCA are co-eluting. How do I improve selectivity ( )?

Diagnosis: These isomers have nearly identical hydrophobicities.[1] Corrective Actions:

-

Change the Ion-Pair Reagent: Switch from Octanesulfonate (C8) to Hexanesulfonate (C6) or Decanesulfonate (C10). Longer chains increase retention generally but can alter the spacing between isomers.[1]

-

Temperature Effect: Lower the column temperature to 20°C. Isomer separation is often entropy-driven; lower temperatures can improve resolution (

) at the cost of higher backpressure.[1] -

Switch to Phenyl-Hexyl: If using RP, a Phenyl-Hexyl column offers

interactions with the pyridine ring, providing orthogonal selectivity compared to C18.[1]

Q3: I see "Fronting" peaks in HILIC mode.

Diagnosis: This is almost always a Solvent Mismatch . The Mechanism: If you inject a sample dissolved in 100% water into a HILIC system (running 90% ACN), the water acts as a "strong solvent" plug, carrying the analyte down the column faster than the mobile phase, causing the peak to smear forward. Solution: Dilute your sample with Acetonitrile so the final composition is at least 75-80% organic.[1]

Part 5: Advanced Troubleshooting Logic

Use this flow to diagnose peak shape issues specific to pyridine derivatives.

Figure 2: Diagnostic workflow for peak shape anomalies. Note that for PCAs, tailing is the most common failure mode.

References

-

Separation of Pyridinecarboxylic Acid Isomers using Ion-Pairing. Journal of Chromatography A. Validated method for UV detection of isomers using sodium octanesulfonate.

-

pKa Values of Pyridinecarboxylic Acids. National Center for Biotechnology Information (PubChem). Detailed physiochemical data for Picolinic (CID 1018), Nicotinic (CID 938), and Isonicotinic (CID 5922) acids.

-

HILIC Separation of Polar Compounds. Waters Corporation Application Notes. Guidelines for separating polar zwitterions on Amide columns.

-

Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guide. Mechanisms of silanol interactions with basic analytes and mitigation strategies.

Sources

- 1. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Picolinic Acid | SIELC Technologies [sielc.com]

- 5. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

Validation & Comparative

assessing the reproducibility of experiments involving 6-(Nitroamino)-3-pyridinecarboxylic acid

Executive Summary: The Nitramine Stability Trap

This guide addresses the reproducibility challenges associated with 6-(Nitroamino)-3-pyridinecarboxylic acid (6-NNA), a specialized pyridine derivative often confused with its more stable parent compound, 6-Aminonicotinic acid (6-ANA).

The Core Problem: Unlike standard nitro-aromatics (where the

The Consequence: Researchers frequently observe "loss of activity" or "variable IC50s" because they are unknowingly screening a mixture of the target nitramine and its degradation products (6-ANA or 6-Hydroxynicotinic acid). This guide provides the protocols required to validate the integrity of 6-NNA before experimentation.

Part 1: Comparative Analysis (Target vs. Artifacts)

The following table contrasts the target molecule with its primary degradation products. Note the distinct physicochemical properties that allow for differentiation.

| Feature | Target: this compound | Primary Artifact: 6-Aminonicotinic acid | Secondary Artifact: 6-Hydroxynicotinic acid |

| Structure | Pyridine-3-COOH, 6-NH-NO₂ | Pyridine-3-COOH, 6-NH₂ | Pyridine-3-COOH, 6-OH |

| Chemical Class | Primary Nitramine (Energetic/Labile) | Aminopyridine (Stable) | Pyridone/Hydroxypyridine (Stable) |

| pKa (approx) | ~5.5 (Nitramine proton is acidic) | 4.85 (Amphoteric) | 3.8 (Carboxylic), 10.5 (Phenolic) |

| Aqueous Stability | Low. Hydrolyzes at pH < 7 or > 12.[1] | High. Stable in most buffers. | High. Stable.[2][3] |

| UV Absorbance | Bathochromic shift (Red shift) vs parent. | ||

| Solubility | Soluble in basic buffers (as dianion). | Moderate in water; Soluble in acid/base. | Poor in water; Soluble in hot water/base. |

| Risk Factor | High. Spontaneous denitration. | Low. Standard metabolite. | Low. Standard metabolite. |

Part 2: The Mechanism of Failure

To ensure reproducibility, one must understand how the molecule fails. The primary nitramine group is not a passive substituent; it is an energetic functional group.

The Degradation Pathway

In acidic media, the nitramine nitrogen is protonated, making the nitro group a good leaving group (

-

Acid-Catalyzed Denitration: Reverts 6-NNA to 6-ANA (Loss of

). -

Hydrolysis: Substitution of the nitramine group with a hydroxyl group, yielding 6-Hydroxynicotinic acid.

Visualization: Stability & Degradation Workflow

Figure 1: Degradation pathways of this compound. The compound is only stable when stored as a salt in basic conditions. Acidic environments trigger rapid decomposition into amino- or hydroxy- analogs.

Part 3: Critical Protocols for Reproducibility

Do not rely on vendor Certificates of Analysis (CoA) older than 3 months. The nitramine group can degrade in solid state if exposed to moisture.

Protocol A: Purity Verification (The "Shift" Test)

Before any biological assay, you must verify that your compound has not reverted to the amine.

Method: UV-Vis Spectrophotometry (Rapid Screen)

-

Blank: 100 mM Phosphate Buffer, pH 7.4.

-

Standard: Prepare 50 µM solution of authentic 6-Aminonicotinic acid (commercially available).

-

Sample: Prepare 50 µM solution of your 6-NNA test batch.

-

Scan: 220 nm to 400 nm.

-

Criteria:

-

6-ANA (Artifact): Expect

~265 nm. -

6-NNA (Target): Expect a significant bathochromic shift (red-shift) and broadening of the peak due to the electron-withdrawing nitro group conjugated to the amine. If the spectra overlap perfectly, your sample has degraded.

-

Method: HPLC (Definitive)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Ammonium Acetate (pH 7.0). Do not use TFA/Formic Acid as low pH degrades the sample on-column.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 10 min.

-

Result: The nitramine (6-NNA) is more hydrophobic than the parent amine (6-ANA) due to the masking of the basic amine and internal hydrogen bonding. 6-NNA should elute after 6-ANA.

Protocol B: Solubilization & Storage

The most common error is dissolving 6-NNA in DMSO and storing it at room temperature, or dissolving it in acidic water.

-

Solubilization:

-

The nitramine proton (

) has a pKa -

To dissolve, use 1.05 equivalents of NaOH or KOH. This forms the stable dianion (carboxylate + nitraminate).

-

Avoid: Pure water (often slightly acidic due to dissolved CO2) or DMSO containing water.

-

-

Storage:

-

Solid: Store at -20°C under argon. Desiccate strictly.

-

Solution: Never store aqueous solutions. Prepare fresh. The half-life of primary nitramines in water at pH 7 can be measured in hours to days depending on temperature.

-

References

- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Definitive text on the instability and synthesis of primary nitramines and their rearrangement mechanisms).

-

McAteer, D., et al. (2012). Nitration of primary amines to form primary nitramines.[4] Cranfield University, Defence Academy of the United Kingdom. Link (Review of the synthetic difficulty and instability of the R-NH-NO2 moiety).

-

PubChem Compound Summary. (2025). 6-Aminonicotinic acid (CAS 3167-49-5).[5][6][7] National Center for Biotechnology Information. Link (Data on the stable artifact for comparison).

-

Simson Pharma. (2025). 6-Amino Nicotinic Acid Technical Datasheet. Link (Commercial specifications for the parent amine).

-

Boyer, J. H., & Schoen, W. (1956).[8] 6-Hydroxynicotinic Acid.[8] Organic Syntheses, 36, 44. Link (Protocol for the hydrolysis product, confirming the degradation pathway).

Sources

- 1. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. (PDF) Nitration of primary amines to form primary nitramines (Review) [academia.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Pyridinecarboxylic acid, 6-amino- [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.